molecular formula C9H7F3O B3039247 1-ethenyl-3-(trifluoromethoxy)benzene CAS No. 1001908-31-1

1-ethenyl-3-(trifluoromethoxy)benzene

Cat. No.: B3039247
CAS No.: 1001908-31-1
M. Wt: 188.15 g/mol
InChI Key: QWGXBCJVIYYBTC-UHFFFAOYSA-N
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Description

1-ethenyl-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Utilization of Trifluoromethane in Sustainable Chemistry

Musio, Gala, and Ley (2018) explored the use of trifluoromethane, a byproduct of industrial processes, in the sustainable production of fluorinated compounds. They developed a strategy for converting trifluoromethane into valuable fluorinated compounds using a flow reactor setup, demonstrating benefits in terms of environmental impact control (Musio, Gala, & Ley, 2018).

Microbial Fuel Cells Technology

Logan et al. (2006) discussed the importance of microbial fuel cells (MFC) in various scientific and engineering fields. While not directly referencing m-Trifluoromethoxyphenylethene, their research on MFCs highlights the multidisciplinary nature of modern chemical research, which may include the study of such compounds (Logan et al., 2006).

Catalysis in Chloromethylation

Kishida et al. (2004) focused on the catalytic use of rare-earth metal triflates, including triflates like m-Trifluoromethoxyphenylethene, in the chloromethylation of aromatic hydrocarbons. Their research demonstrated the potential of these catalysts in organic synthesis, which could be applicable to m-Trifluoromethoxyphenylethene (Kishida et al., 2004).

Bonding of Trihalide and Bifluoride Ions

Pimentel's (1951) study on the molecular orbital treatment of trihalide ions, including compounds like m-Trifluoromethoxyphenylethene, provides insight into the bonding characteristics of these ions, which is essential for understanding their chemical behavior (Pimentel, 1951).

Advancements in Mechanofluorochromism

Zhao et al. (2018) discussed the recent progress in mechanofluorochromism of cyanoethylene derivatives, which includes compounds similar to m-Trifluoromethoxyphenylethene. This research highlights the potential applications of these materials in mechanosensors and security papers (Zhao et al., 2018).

Self-Assembled Containers

Bivaud et al. (2013) described the synthesis of self-assembled containers using compounds including trifluoromethane-sulfonate, which is structurally related to m-Trifluoromethoxyphenylethene. These containers have applications in molecular encapsulation and delivery (Bivaud et al., 2013).

Vinyl and Aryl Triflates in Synthetic Transformations

Ritter (1993) highlighted the importance of vinyl and aryl triflates in synthetic chemistry, which could include derivatives of m-Trifluoromethoxyphenylethene. These triflates are key in cross-coupling reactions, which are fundamental in organic synthesis (Ritter, 1993).

Properties

IUPAC Name

1-ethenyl-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGXBCJVIYYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of one mole equivalent of m-trifluoromethoxybenzaldehyde in dry tetrahydrofuran is combined with 5 mole equivalents of diiodomethane, 9 mole equivalents of zinc powder, 1 mole equivalent of titanium tetraisopropoxide, and the mixture is stirred at room temperature for 3 hours. The product is extracted from the mixture after removal of solvent in vacuo to give m-trifluoromethoxyphenylethene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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